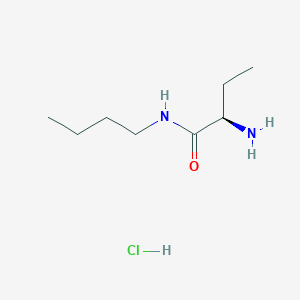![molecular formula C25H20FN5O2 B2629165 N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-70-0](/img/no-structure.png)
N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H20FN5O2 and its molecular weight is 441.466. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
A study focused on the modeling of the virtual library of related compounds, including N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. The research predicted the biological activity spectrum and acute toxicity of these compounds using PASS and GUSAR software. The study concluded that these compounds are potential objects for further investigation as slightly toxic or non-toxic substances with potential antineurotic activity, particularly for male reproductive and erectile dysfunction treatment (Danylchenko, Drushlyak, & Kovalenko, 2016).
Inotropic Evaluation
Another study synthesized a series of related compounds and evaluated them for positive inotropic activity by measuring left atrium stroke volume in isolated rabbit-heart preparations. Some derivatives exhibited favorable activity, indicating potential applications in cardiovascular research (Liu et al., 2009).
Antimicrobial Evaluation
A novel series of related polynuclear compounds were synthesized and evaluated for their antimicrobial activity. This study highlights the potential of these compounds as antimicrobial agents, suggesting their relevance in addressing bacterial infections (El‐Kazak & Ibrahim, 2013).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized for their anticancer activity. These compounds were evaluated in vitro against human neuroblastoma and colon carcinoma cell lines, demonstrating significant cytotoxicity in some cases. This indicates the compound's potential in cancer research (Reddy et al., 2015).
Structure and Reactivity Study
A study explored the structure and reactivity of the 1,2,3-triazolo[1,5-a]quinazoline ring system, providing foundational knowledge for understanding the chemical properties and potential applications of these compounds in various fields of research (Tennant, 1966).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-ethylbenzylamine with 3-fluorobenzoyl chloride to form 3-fluoro-N-(4-ethylbenzyl)benzamide. This intermediate is then reacted with 2-cyanoguanidine to form the triazoloquinazoline ring system. The resulting compound is then reacted with acetic anhydride to form the final product, N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Starting Materials": [ "4-ethylbenzylamine", "3-fluorobenzoyl chloride", "2-cyanoguanidine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-ethylbenzylamine is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 3-fluoro-N-(4-ethylbenzyl)benzamide.", "Step 2: 3-fluoro-N-(4-ethylbenzyl)benzamide is then reacted with 2-cyanoguanidine in the presence of a base such as potassium carbonate to form the triazoloquinazoline ring system.", "Step 3: The resulting compound is then reacted with acetic anhydride in the presence of a base such as pyridine to form the final product, N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |
Número CAS |
1031624-70-0 |
Nombre del producto |
N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Fórmula molecular |
C25H20FN5O2 |
Peso molecular |
441.466 |
Nombre IUPAC |
N-[(4-ethylphenyl)methyl]-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H20FN5O2/c1-2-15-6-8-16(9-7-15)14-27-24(32)18-10-11-20-21(13-18)31-23(28-25(20)33)22(29-30-31)17-4-3-5-19(26)12-17/h3-13,30H,2,14H2,1H3,(H,27,32) |
SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2629083.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629088.png)
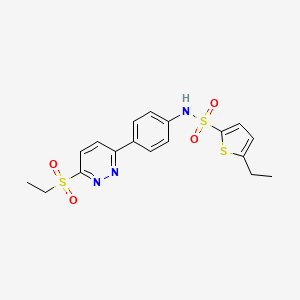
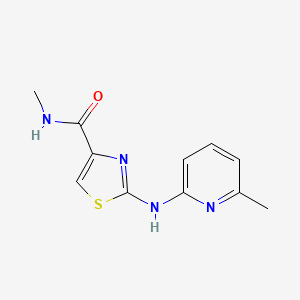
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide](/img/structure/B2629092.png)
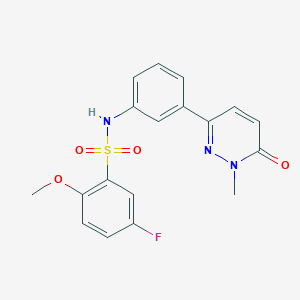
![Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)
![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide](/img/structure/B2629097.png)
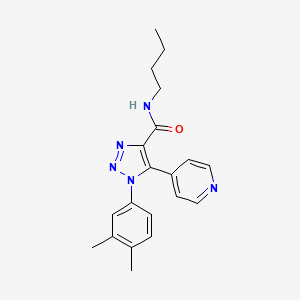
![1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2629100.png)
![ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate](/img/structure/B2629101.png)

